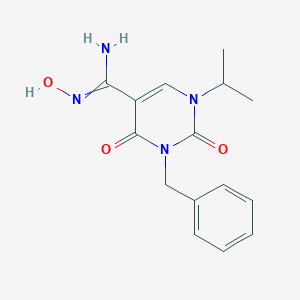
3-benzyl-N'-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-benzyl-N'-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >45.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Benzyl-N'-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a complex organic compound with significant potential in biological applications. Its unique structural characteristics contribute to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine ring with multiple functional groups, including a benzyl group and a hydroxyl group. The molecular formula is C15H18N4O3, with a molecular weight of 302.33 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O3 |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may function as an enzyme inhibitor , binding to the active sites of enzymes and disrupting their normal functions. Additionally, it may modulate cellular receptors involved in various signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to 3-benzyl-N'-hydroxy derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess potent effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may also exhibit anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The presence of the dioxo and hydroxyl groups is believed to enhance its reactivity towards cellular targets involved in cancer progression.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of tetrahydropyrimidines showed promising antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for various strains .
- Anticancer Studies : In vitro assays revealed that similar compounds could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported between 20 µM to 50 µM depending on the specific derivative tested .
- Mechanistic Insights : Further investigations into the mechanism of action indicated that these compounds could activate caspase pathways leading to programmed cell death in tumor cells .
Summary of Biological Activities
Eigenschaften
IUPAC Name |
3-benzyl-N'-hydroxy-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10(2)18-9-12(13(16)17-22)14(20)19(15(18)21)8-11-6-4-3-5-7-11/h3-7,9-10,22H,8H2,1-2H3,(H2,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBWQWDJFIRUNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384908 |
Source


|
| Record name | 3-benzyl-N'-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-48-2 |
Source


|
| Record name | 3-benzyl-N'-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














